Cas no 113889-50-2 (2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide -)
2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide - Chemical and Physical Properties
Names and Identifiers
-
- (2R,3S,4R,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate
- 2,3,4-tri-o-acetyl-alpha-d-arabinopyranosyl bromide
- 2,3,4-TRI-O-ACETYL-D-ARABINOPYRANOSYL BROMIDE
- 1,3-Isoquinolinediamine, N(sup 3),N(sup 3)-dimethyl-, monohydrochloride
- 1-Amino-3-(dimethylamino)i
- AR-1K5190
- dimethylaminosulfonamide
- dimethylaminosulfonylamine
- DL-2-hydroxy-propionic acid dimethylamide
- KB-217715
- LS-85353
- N-(dimethylsulfamoyl)amide
- N,N-dimethyl-2-hydroxypropionamide
- N,N-dimethyllactamide
- N,N-dimethyl-lactamide
- N,N-dimethylsulfuric diamide
- n3,n3-dimethylisoquinoline-1,3-diamine hydrochloride(1:1)
- ACETOBROMO-ALPHA-D-ARABINOSE
- alpha-D-Arabinopyranosyl bromide triacetate
- 1-BROMO-2,3,4-TRI-O-ACETYL-D-ARABINOPYRANOSE
- 3,4,6-TRI-O-ACETYL-BETA-L-IDOPYRANOSE 1,2-(METHYLORTHOACETATE)
- 2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide -
-
- Inchi: 1S/C11H15BrO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3/t8-,9-,10+,11+/m1/s1
- InChI Key: AVNRQUICFRHQDY-ZNSHCXBVSA-N
- SMILES: [C@@H]1(OC(=O)C)[C@H](OC(=O)C)CO[C@H](Br)[C@H]1OC(=O)C
Experimental Properties
- Density: 1.51±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (5.8 g/l) (25 º C),
2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide - Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T014342-1g |
2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide - |
113889-50-2 | 1g |
$ 325.00 | 2022-06-03 | ||
| TRC | T014342-2.5g |
2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide - |
113889-50-2 | 2.5g |
$ 515.00 | 2022-06-03 | ||
| TRC | T014342-5g |
2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide - |
113889-50-2 | 5g |
$ 1085.00 | 2022-06-03 |
2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide - Related Literature
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide -
Introduction to 2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide (CAS No. 113889-50-2)
2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide, identified by the CAS number 113889-50-2, is a specialized carbohydrate derivative widely utilized in the field of organic synthesis and pharmaceutical research. This compound belongs to the class of glycosides and is particularly valued for its role as an intermediate in the synthesis of complex sugars and sugar-based pharmaceuticals. The presence of acetyl groups at the 2, 3, and 4 positions enhances its reactivity, making it a versatile building block for chemists and biochemists.
The structure of 2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide consists of a brominated arabinopyranose core modified with acetyl groups. This modification not only stabilizes the molecule but also facilitates its participation in various chemical reactions, such as glycosylation and coupling reactions. The bromine atom at the anomeric position further increases its utility in synthetic pathways by enabling selective transformations.
In recent years, there has been significant interest in carbohydrate chemistry due to its implications in drug development and biotechnology. 2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide has emerged as a critical intermediate in the synthesis of glycoproteins and glycosaminoglycans (GAGs), which are essential components of many biological processes. These molecules play a crucial role in cell signaling, immune responses, and disease mechanisms.
One of the most compelling applications of 2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide is in the development of novel therapeutic agents. Researchers have leveraged this compound to create innovative carbohydrate-based drugs that target specific biological pathways. For instance, studies have demonstrated its utility in synthesizing inhibitors for enzymes involved in cancer metabolism. The acetylated arabinose moiety provides a scaffold that can be modified to enhance binding affinity and specificity.
The pharmaceutical industry has also explored the use of 2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide in vaccine development. Carbohydrate antigens are key components of many vaccines, and this compound serves as a precursor for constructing these antigens. By modifying its structure, scientists can design vaccines that elicit robust immune responses against pathogens such as bacteria and viruses.
Advances in synthetic methodologies have further expanded the applications of 2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide. Techniques such as solid-phase synthesis and flow chemistry have enabled more efficient and scalable production of this intermediate. These innovations have not only reduced costs but also improved the purity and yield of carbohydrate derivatives derived from it.
In academic research, 2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide has been instrumental in studying carbohydrate-protein interactions. Understanding these interactions is crucial for developing drugs that target glycoprotein-mediated diseases. Researchers have used this compound to probe the mechanisms by which carbohydrates influence cellular processes such as adhesion, signaling, and inflammation.
The role of 2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide in drug discovery extends beyond its use as an intermediate. It has also been employed in the development of chiral auxiliaries and catalysts. The unique stereochemistry of arabinose derivatives makes them valuable tools for asymmetric synthesis, where enantiomerically pure compounds are synthesized with high efficiency.
Recent studies have highlighted the potential of 2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide in green chemistry initiatives. Researchers are exploring sustainable synthetic routes that minimize waste and reduce environmental impact. By optimizing reaction conditions and utilizing renewable starting materials, scientists aim to make carbohydrate-based drug production more eco-friendly.
The versatility of 2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide is further underscored by its application in material science. Carbohydrate derivatives derived from this compound have been investigated for their potential use in biodegradable polymers and coatings. These materials offer promising alternatives to traditional plastics while reducing environmental pollution.
In conclusion,2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide (CAS No. 113889-50-2) is a multifaceted compound with significant implications across multiple scientific disciplines. Its role as a synthetic intermediate in pharmaceutical research underscores its importance in drug development and biotechnology. As new applications emerge and synthetic methodologies advance,2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide will continue to be a valuable asset for researchers seeking innovative solutions to complex scientific challenges.
113889-50-2 (2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide -) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)